molecular formula C23H23NO4 B3112258 Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- CAS No. 188751-57-7

Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

Cat. No.: B3112258
CAS No.: 188751-57-7
M. Wt: 377.4 g/mol
InChI Key: FDSJQWJNLQURMJ-UHFFFAOYSA-N
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Description

Chemical Name: Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (mixture of isomers) Molecular Formula: C₂₃H₂₃NO₄ Molar Mass: 377.43 g/mol CAS No.: 188751-57-7 Key Properties:

  • Density: 1.35 g/cm³ (predicted)
  • Boiling Point: 600.0 ± 29.0 °C (predicted)
  • pKa: 4.00 ± 0.20 (predicted)
  • Hazard Class: IRRITANT .

This compound features a rigid bicyclo[2.2.1]heptane (norbornane) scaffold with an Fmoc-protected amino group and a carboxylic acid moiety. Its stereochemistry (e.g., (2R,3R)-isomer, CAS 2171453-92-0) and bicyclic structure confer unique conformational constraints, making it valuable in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)23(12-14-9-10-15(23)11-14)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSJQWJNLQURMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131499
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188751-57-7
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188751-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[221]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- typically involves multiple steps One common method includes the initial formation of the bicyclo[22The final step involves the attachment of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group through a series of reactions that may include esterification and amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biology, it is used in the study of enzyme interactions and protein folding. The Fmoc group is particularly useful in peptide synthesis.

Medicine

Industry

In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- involves its interaction with specific molecular targets. The Fmoc group can protect amino acids during peptide synthesis, preventing unwanted reactions. The bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Features Biological/Industrial Relevance
Target Compound C₂₃H₂₃NO₄ 377.43 Bicyclo[2.2.1]heptane core, Fmoc protection, carboxylic acid Peptide synthesis; rigid scaffold for conformational studies .
2-[({Fmoc}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid C₂₅H₂₇NO₄ 405.49 Bicyclo[2.2.2]octane core, methylene linker Enhanced steric bulk; potential for improved target binding in drug design .
2-({Fmoc}amino)adamantane-2-carboxylic acid C₂₆H₂₇NO₄ 417.49 Adamantane core, high hydrophobicity Membrane permeability enhancement; antiviral/antibacterial applications .
5-({Fmoc}amino)bicyclo[3.1.1]heptane-1-carboxylic acid C₂₃H₂₃NO₄ 377.43 Bicyclo[3.1.1]heptane core, shifted carboxyl group Altered hydrogen bonding; potential for novel bioactive peptides .
2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₁NO₅ 201.18 Hydroxyl substituents on bicyclo[2.2.1]heptane Increased polarity; applications in glycopeptide mimics .
Key Observations:
  • Substituents : Hydroxyl groups () enhance solubility and polarity, while adamantane () boosts thermal stability.
  • Stereochemistry : The (2R,3R)-isomer () may exhibit distinct binding affinities compared to racemic mixtures.

Biological Activity

Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (commonly referred to as Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C23H23NO4
  • Molecular Weight : 377.43 g/mol
  • CAS Number : 188751-57-7
  • IUPAC Name : 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-bicyclo[2.2.1]heptane-2-carboxylic acid

Synthesis

The synthesis of Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid involves several steps, typically starting from 2-aminonorbornane-2-carboxylic acid and utilizing N-(9H-fluoren-9-ylmethoxycarbonyloxy)succinimide as a key reagent. The process generally yields a mixture of isomers, with an approximate yield of 21% reported in various studies .

Antimicrobial Properties

Research indicates that compounds derived from bicyclic structures exhibit antimicrobial properties. A study demonstrated that certain bicyclic carboxylic acids can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .

Anti-arrhythmic Activity

Bicyclo[2.2.1]heptane derivatives have been evaluated for their anti-arrhythmic properties, showing promise in suppressing ectopic beats and controlling cardiac rhythm disorders. Specifically, compounds similar to Fmoc derivatives have been noted for their ability to modulate cardiac ion channels, which are critical in maintaining normal heart function .

Neuroprotective Effects

There is emerging evidence that bicyclic compounds may exhibit neuroprotective effects. In animal models, certain derivatives have been shown to reduce neuronal damage and improve outcomes following ischemic events . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

Study Findings Implications
Study on antimicrobial activity Bicyclic carboxylic acids inhibited growth of Gram-positive and Gram-negative bacteriaPotential for development of new antibiotics
Research on anti-arrhythmic effects Compounds reduced frequency of ectopic beats in animal modelsUseful for treating cardiac arrhythmias
Neuroprotection study Reduced neuronal damage in ischemic modelsPossible application in neurodegenerative disease treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives with Fmoc-protected amino groups?

  • Methodology : The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. For example, coupling bicyclo[2.2.1]heptane-2-carboxylic acid with Fmoc-Cl (Fmoc-chloride) in dichloromethane (DCM) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) at -10–20°C yields the target molecule. Post-reaction purification via column chromatography or recrystallization is critical to achieve >95% purity .
  • Key Considerations : Reaction efficiency depends on anhydrous conditions and stoichiometric control of Fmoc-Cl. NMR (¹H/¹³C) and LC-MS are essential for confirming structural integrity .

Q. How can researchers verify the purity and stereochemical configuration of this compound?

  • Analytical Methods :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Retention times should align with standards .
  • NMR : Distinct signals for the bicycloheptane core (δ 1.2–2.8 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) confirm structure .
  • Polarimetry : Specific rotation measurements validate enantiomeric purity in asymmetric syntheses .

Q. What safety protocols are mandatory when handling this compound?

  • Hazard Classification : Acute toxicity (oral/dermal/inhalation, Category 4) necessitates PPE (gloves, goggles, lab coats) and fume hood use .
  • Storage : Store in sealed containers at -20°C under inert gas (N₂/Ar) to prevent Fmoc group degradation .

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptane scaffold influence peptide conformation in drug design?

  • Mechanistic Insight : The rigid bicyclic structure restricts backbone flexibility, enhancing target binding specificity. For example, replacing proline with this scaffold in peptide mimics improves proteolytic stability and α-helix induction .
  • Experimental Design :

  • Circular Dichroism (CD) : Compare helicity of bicycloheptane-containing peptides vs. natural analogs.
  • Molecular Dynamics (MD) : Simulate conformational landscapes to optimize substituent placement .

Q. What strategies resolve contradictions in reaction yields reported for Fmoc-protected bicycloheptane derivatives?

  • Case Study : reports 95% purity via recrystallization, while notes variable yields (21–38%) in oxidation steps.
  • Resolution :

  • Catalyst Screening : Test alternatives to chromic acid (e.g., TEMPO/NaClO) for milder oxidation .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., epoxides) and adjust reaction conditions .

Q. Can this compound serve as a precursor for covalent protein labeling probes?

  • Application : Derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid are functionalized with alkenyl nitriles for site-specific protein modification.
  • Protocol :

  • Synthesis : React the carboxylic acid with acrylonitrile electrophiles under Mitsunobu conditions.
  • Validation : MALDI-TOF/MS confirms probe-protein adduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

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